Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate
Description
Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate is a synthetic benzofuran derivative characterized by an ethoxy (-OCH2CH3) substituent at the 5-position of the benzofuran ring and a methyl ester group at the 3-acetate position. Benzofuran derivatives are valued for their diverse bioactivity and utility in medicinal chemistry, often serving as scaffolds for drug development .
Properties
CAS No. |
2070896-63-6 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 2-(5-ethoxy-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C13H16O4/c1-3-16-10-4-5-12-11(7-10)9(8-17-12)6-13(14)15-2/h4-5,7,9H,3,6,8H2,1-2H3 |
InChI Key |
UWSBZQFOJJCQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCC2CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods often require precise control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale synthesis techniques such as microwave-assisted synthesis (MWI) to enhance reaction rates and yields . These methods are optimized for scalability and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of dihydrobenzofuran derivatives, including methyl 5-ethoxy-2,3-dihydrobenzofuran-3-acetate. For instance, certain derivatives have shown significant activity against oral cancer cell lines (CAL 27) and lung cancer cell lines (NCI H460). The compound exhibited an IC50 value of 48.52 μM against CAL 27 cells, indicating a potent anticancer effect compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | CAL 27 | 48.52 | Apoptosis induction |
| Compound 2 | NCI H460 | Higher than standard | Not specified |
| Standard Drug (Cisplatin) | CAL 27 | 97.76 | DNA damage |
Antimicrobial Properties
Benzofuran derivatives have been investigated for their antimicrobial activity. This compound can be utilized as a starting material for synthesizing novel antimicrobial agents. Research indicates that modifications to the benzofuran structure can enhance its efficacy against various pathogens, including fungi and bacteria .
Drug Development
The compound serves as a building block in the synthesis of various pharmaceuticals, particularly in creating compounds targeting specific receptors and enzymes involved in disease processes. For example, derivatives of benzofuran have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .
Table 2: Pharmaceutical Applications of Benzofuran Derivatives
| Application | Target | Compound Type |
|---|---|---|
| PARP Inhibition | Cancer therapy | Benzofuran derivatives |
| Antimicrobial Agents | Bacterial infections | Modified benzofurans |
| Anti-inflammatory Agents | Inflammatory diseases | Dihydrobenzofuran derivatives |
Fragrance Industry
This compound has also found applications in the fragrance industry due to its organoleptic properties. The compound can enhance or modify fragrances in perfumes and personal care products, offering unique sensory profiles .
Case Study: Fragrance Composition
A fragrance formulation incorporating this compound demonstrated improved olfactory characteristics compared to traditional fragrance compounds. The study revealed that the compound contributes to a more complex scent profile, making it desirable for use in high-end perfumes.
Mechanism of Action
The mechanism of action of Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Insights:
Electron-Withdrawing Groups (e.g., Fluoro, CF3): The 5-fluoro derivative (2070896-53-4) exhibits higher polarity, improving solubility in aqueous media. The trifluoromethyl group (2070896-52-3) significantly boosts lipophilicity, a trait valuable in CNS-targeting compounds . Steric Effects: The tert-butyl group (248.32 g/mol) introduces steric hindrance, which may reduce enzymatic degradation but complicate synthetic scalability .
Purity standards (≥95%) are consistent across available compounds, indicating rigorous quality control for research applications .
Biological Activity
Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzofuran ring system, a structural motif prevalent in many biologically active compounds. The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functionalization at specific positions to yield the desired derivative .
Anticancer Properties
Research has demonstrated that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain benzofuran derivatives induce apoptosis in various cancer cell lines through mechanisms such as DNA damage and mitochondrial pathway activation .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | CAL 27 | 48.52 ± 0.95 | Induces apoptosis via DNA damage |
| Compound 2 | NCI H460 | 53.24 ± 1.49 | Inhibits angiogenesis |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial activity. Certain compounds have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Studies indicate that these compounds can reduce the expression of inflammatory markers in vitro .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through mitochondrial pathways and ROS (reactive oxygen species) production.
- Inhibition of Enzymes : Some derivatives have been shown to inhibit enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects.
- DNA Interaction : Benzofuran derivatives can bind to DNA and interfere with its replication and transcription processes, leading to cell death in rapidly dividing cancer cells .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Inflammation Models : Animal models treated with benzofuran derivatives showed reduced inflammation markers and improved outcomes in conditions such as arthritis and colitis .
Q & A
What synthetic strategies are optimal for preparing Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate with high yield and purity?
Answer:
A validated approach involves adapting methodologies for analogous dihydrobenzofuran derivatives. For example, a multi-step synthesis (Scheme 4 in ) includes:
- Step 1 : Lithiation of a benzofuran precursor using n-BuLi in THF at −78 °C to activate the ring for electrophilic substitution.
- Step 2 : Reaction with a substituted aldehyde (e.g., 5-ethoxybenzaldehyde) to introduce the ethoxy group.
- Step 3 : Esterification or transesterification to install the methyl acetate moiety, using conditions like SOCl₂ in CH₂Cl₂ under reflux .
Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization ensures high purity. Yield optimization (~80%) can be achieved by controlling reaction times and stoichiometry.
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- 1H-NMR Spectroscopy : Key diagnostic signals include the methyl ester singlet (~δ 3.7–3.8 ppm), ethoxy group protons (δ 1.3–1.4 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and dihydrobenzofuran ring protons (δ 2.8–3.2 ppm for CH₂) .
- X-ray Crystallography : Resolves stereochemistry and confirms planarity of the benzofuran core (mean deviation <0.005 Å from plane, as in ).
- HPLC-MS : Validates purity (>98%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
How can enantiomers of this compound be resolved, and what challenges arise during chiral separation?
Answer:
Chiral separation of racemic mixtures can be achieved via diastereomeric salt formation with tartaric acid derivatives (e.g., L-(+)- or D-(-)-tartaric acid). highlights a similar method for a naphthyridine derivative:
- React the racemate with a chiral tartaric acid ester.
- Crystallize the diastereomeric salts under controlled pH and temperature.
Challenges include low solubility of intermediates and scalability. Alternative methods like chiral HPLC (using amylose-based columns) or enzymatic resolution may also be explored .
How does the 5-ethoxy substituent influence reactivity compared to non-ethoxy dihydrobenzofuran analogs?
Answer:
The electron-donating ethoxy group at C5 alters electronic and steric properties:
- Electrophilic Substitution : Directs incoming electrophiles to the para position (C7) due to resonance effects.
- Oxidative Stability : The ethoxy group may reduce susceptibility to ring oxidation compared to methoxy or hydroxyl analogs (as inferred from benzofuran stability studies in ).
Comparative studies with Methyl 2,3-Dihydrobenzofuran-3-acetate ( ) show slower hydrolysis kinetics under acidic conditions, attributed to steric hindrance from the ethoxy group .
What pharmacological or functional activities are associated with this compound’s benzofuran core?
Answer:
Benzofuran derivatives exhibit diverse bioactivities:
- Antimicrobial Activity : Substituted benzofurans (e.g., 2-(5-fluoro-7-methyl-benzofuran)acetic acid in ) show efficacy against Gram-positive bacteria via membrane disruption.
- Enzyme Inhibition : The dihydrobenzofuran scaffold may inhibit cytochrome P450 isoforms or kinases, depending on substituents.
- Neuroprotective Potential : Ethoxy and ester groups enhance lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted agents .
How do conflicting data on reaction yields in similar syntheses inform protocol optimization?
Answer:
Discrepancies in yields (e.g., 65% vs. 82% for analogous esters in vs. 10) often stem from:
- Temperature Control : Lower yields occur if lithiation (Step 1) is not maintained at −78 °C, leading to side reactions.
- Workup Procedures : Incomplete extraction (e.g., using CH₂Cl₂ vs. CHCl₃) can reduce recovery.
Systematic optimization via Design of Experiments (DoE) is recommended, varying solvents, catalysts, and quenching methods .
What computational methods aid in predicting the compound’s metabolic pathways?
Answer:
- Density Functional Theory (DFT) : Models hydrolysis of the ester group, predicting rate constants under physiological pH.
- Molecular Docking : Screens for interactions with hepatic enzymes (e.g., CYP3A4) to identify potential metabolites.
- ADMET Prediction Tools : Software like Schrödinger’s QikProp estimates bioavailability and toxicity profiles based on logP (~2.5) and PSA (~60 Ų) .
How can structural analogs guide SAR studies for target selectivity?
Answer:
- Substituent Scanning : Replace the 5-ethoxy group with halogens (F, Cl) or methyl to assess effects on binding affinity (e.g., to antimicrobial targets in ).
- Ester Bioisosteres : Substitute the methyl acetate with amides or carbamates to modulate solubility and metabolic stability.
- 3D-QSAR Models : Train models using IC₅₀ data from analogs to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
